Beclomethasone-17,20 21-Aldehyde
CAS No.: 1174035-77-8
Cat. No.: VC0119409
Molecular Formula: C22H27ClO4
Molecular Weight: 390.904
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1174035-77-8 |
---|---|
Molecular Formula | C22H27ClO4 |
Molecular Weight | 390.904 |
IUPAC Name | (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Standard InChI | InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1 |
Standard InChI Key | YBCQMVHDVBRVFB-NIQJDLCESA-N |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)Cl)C |
Introduction
Chemical Identity and Structural Properties
Beclomethasone-17,20 21-Aldehyde is an enol aldehyde derivative of beclomethasone, characterized by specific molecular features that distinguish it from other corticosteroid metabolites. The compound's essential properties are summarized in the following table:
Property | Value |
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Chemical Name | (11β,16β,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al |
CAS Number | 1174035-77-8 |
Molecular Formula | C22H27ClO4 |
Molecular Weight | 390.9 g/mol |
Structural Features | Steroid nucleus with pregna-1,4,17(20)-triene backbone, 9-chloro, 11,20-dihydroxy, 16-methyl, 3-oxo, 21-aldehyde |
The compound features a distinctive enol aldehyde functional group, which forms through rearrangement of the dihydroxyacetone side chain found in the parent beclomethasone molecule . This structural modification significantly alters the compound's chemical behavior and metabolic fate compared to the parent drug.
Formation Mechanisms
Mattox Rearrangement
The primary pathway for the formation of Beclomethasone-17,20 21-Aldehyde occurs through a chemical process known as the Mattox rearrangement. This reaction involves the acid-catalyzed β-elimination of water from the side chain of beclomethasone, leading to the formation of the enol aldehyde structure . The Mattox rearrangement represents a critical degradation pathway for corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings, including beclomethasone, betamethasone, and dexamethasone .
Alternative Formation Pathways
Research has demonstrated that Beclomethasone-17,20 21-Aldehyde can also form directly from beclomethasone 17,21-diesters under alkaline conditions . This alternative pathway follows a variation of the original Mattox rearrangement mechanism and provides important insights into the chemical behavior of beclomethasone in different environments. Understanding these alternative formation pathways has implications for pharmaceutical formulation and stability studies.
Environmental Factors Affecting Formation
Studies investigating enol aldehyde formation have revealed that environmental factors significantly influence the formation of Beclomethasone-17,20 21-Aldehyde. In particular, solvent effects play a crucial role, with research indicating that enol aldehyde formation is greatly favored in aprotic environments compared to protic solvents . This finding has practical implications for analytical method development and pharmaceutical processing.
Isomeric Forms and Structural Variations
E/Z Isomerism
Beclomethasone-17,20 21-Aldehyde exhibits E/Z isomerism due to the double bond in its structure. Comparative studies have shown that the formation of these isomers varies depending on reaction conditions. The ratios of E- and Z-isomers differ significantly when the compound is formed under acidic versus alkaline conditions . These isomeric differences may influence the compound's chemical reactivity and potentially its biological interactions.
Unique Reaction Behavior
Under alkaline conditions, beclomethasone 17,21-diester demonstrates distinct reaction behavior compared to other similar corticosteroids. While most corticosteroids primarily form enol aldehydes under these conditions, beclomethasone exhibits a competing elimination of HCl from the 9,11-positions, which becomes the predominant reaction pathway . This unique behavior can be attributed to the presence of the chlorine atom at position 9 in the beclomethasone structure.
Deuterated Analogs
For specialized research applications, deuterated forms of Beclomethasone-17,20 21-Aldehyde have been synthesized. One example is Beclomethasone-∆17,20-d3 21-Aldehyde, which has a molecular formula of C22H24D3ClO4 and a molecular weight of 393.92 g/mol . These deuterated analogs serve as valuable reference standards for analytical chemistry and pharmacokinetic studies.
Quantity | Price (approximate) |
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5 mg | $252 |
10 mg | Variable (approximately $300-500) |
This pricing information indicates that Beclomethasone-17,20 21-Aldehyde is a specialty research chemical with relatively high cost, likely due to the complexity of its synthesis and purification .
Analytical Applications
Role as a Reference Standard
Beclomethasone-17,20 21-Aldehyde serves as an important reference standard in pharmaceutical analysis, particularly for identifying and quantifying degradation products in beclomethasone-containing formulations. The compound is described as "a degradation and metabolic intermediate of Beclomethasone," highlighting its significance in understanding the stability profile of beclomethasone medications .
Metabolite Identification
In metabolic studies, Beclomethasone-17,20 21-Aldehyde provides valuable insights into the biotransformation pathways of beclomethasone in biological systems. The identification and characterization of this metabolite contribute to a more comprehensive understanding of beclomethasone's pharmacokinetic properties and potential for drug-drug interactions.
Comparative Studies with Related Compounds
Structural Comparison with Other Corticosteroid Enol Aldehydes
Research has examined the structural similarities and differences between Beclomethasone-17,20 21-Aldehyde and analogous compounds derived from other corticosteroids. The following table compares key features of enol aldehydes derived from common corticosteroids:
Corticosteroid | Enol Aldehyde | Key Structural Difference |
---|---|---|
Beclomethasone | Beclomethasone-17,20 21-Aldehyde | 9-Chloro |
Dexamethasone | Dexamethasone-17,20 21-Aldehyde | 9-Fluoro |
Betamethasone | Betamethasone-17,20 21-Aldehyde | 9-Fluoro, different stereochemistry at C-16 |
These structural comparisons provide insights into how minor modifications in the parent corticosteroid structure influence the properties and formation pathways of the resulting enol aldehydes .
Reactivity Patterns
Comparative studies have revealed distinct patterns in the reactivity of Beclomethasone-17,20 21-Aldehyde versus similar compounds. Under alkaline conditions, the reaction behavior of beclomethasone derivatives differs significantly from that of other corticosteroids, primarily due to the influence of the chlorine substituent at position 9 . These differences in reactivity have implications for analytical method development and stability assessment in pharmaceutical formulations.
Research Significance and Future Directions
The study of Beclomethasone-17,20 21-Aldehyde continues to advance our understanding of corticosteroid chemistry and metabolism. As analytical techniques improve, researchers gain more detailed insights into the formation, properties, and biological significance of this compound. Future research directions may include:
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Exploring potential biological activities of Beclomethasone-17,20 21-Aldehyde
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Developing improved analytical methods for detecting and quantifying the compound in complex matrices
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Investigating structure-activity relationships to inform the design of next-generation corticosteroids
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Examining the role of this metabolite in beclomethasone's therapeutic effects and side effects
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